(R)-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride
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Overview
Description
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is an organosulfur compound that belongs to the class of sulfonium ylides. These compounds are known for their unique chemical properties and versatility in various chemical transformations. The compound is characterized by the presence of a sulfonium group, which is a positively charged sulfur atom bonded to three organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride typically involves the alkylation of dimethyl sulfoxide (DMSO) with an appropriate alkyl halide, followed by the introduction of the amino and carboxyl groups. One common method involves the reaction of DMSO with ®-3-chloropropylamine hydrochloride under basic conditions to form the sulfonium ylide intermediate. This intermediate is then reacted with a carboxylating agent to introduce the carboxyl group, resulting in the formation of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride .
Industrial Production Methods
Industrial production of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride involves its interaction with various molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with similar chemical properties but lacking the amino and carboxyl groups.
Trimethyl sulfonium chloride: Another sulfonium compound with different substituents on the sulfur atom.
Sulfoxonium ylides: A broader class of compounds that includes ®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride and other similar molecules.
Uniqueness
®-(3-amino-3-carboxypropyl)dimethylsulfoniumchloride is unique due to the presence of both amino and carboxyl groups, which confer additional reactivity and functionality. This makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
MYGVPKMVGSXPCQ-NUBCRITNSA-N |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[Cl-] |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] |
Origin of Product |
United States |
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